molecular formula C10H12O3 B131487 4-Ethoxymethyl-benzoic acid CAS No. 146781-28-4

4-Ethoxymethyl-benzoic acid

Cat. No. B131487
M. Wt: 180.2 g/mol
InChI Key: XSNKLGMYKSJLHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various starting materials and catalysts. For instance, the synthesis of 4-hydroxy[1-13C]benzoic acid starts from sodium [2-13C]acetate and involves a base-catalyzed condensation with 4H-pyran-4-one . Similarly, the synthesis of 4-(hydroxymethyl)benzoic acid from 5-(hydroxymethyl)furoic acid and ethylene is catalyzed by Sn-BEA and involves a Diels–Alder cycloaddition followed by dehydration . These methods could potentially be adapted for the synthesis of 4-ethoxymethyl-benzoic acid by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR . Computational methods like density functional theory (DFT) are also used to optimize molecular structures and geometries . These techniques could be applied to determine the molecular structure of 4-ethoxymethyl-benzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions. For example, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria depending on solvent composition and pH . The reactivity descriptors of benzoic acid derivatives, such as ionization energy, hardness, and electrophilicity, can be calculated to predict their reactivity . These descriptors could be useful in understanding the reactivity of 4-ethoxymethyl-benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of substituents like ethoxymethyl groups can affect these properties. Theoretical studies can provide insights into the properties of these compounds, including their vibrational modes, molecular electrostatic potential, and non-linear optical properties . These studies could be extended to predict the properties of 4-ethoxymethyl-benzoic acid.

Scientific Research Applications

Thermochemical Properties and Energetics

The experimental study on the standard molar enthalpies of formation of crystalline 4-ethoxymethyl-benzoic acid, among others, highlights its significance in understanding the enthalpic effects of introducing an alkoxy chain into the benzoic acid ring. The measured values for 4-ethoxymethyl-benzoic acid at 298.15 K, including its standard molar enthalpy of formation in the crystalline and gaseous phases, are interpreted in terms of structural contributions, providing insights into the energetics of substituted benzoic acids. This research is crucial for the detailed thermochemical analysis of benzoic acid derivatives, offering foundational data for further studies in chemical thermodynamics and material science (M. R. D. Silva, Ana Ferreira, & Fabrice M. Maciel, 2010).

Synthesis and Luminescent Properties

Research on the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, including derivatives like 4-ethoxymethyl-benzoic acid, explores their luminescent properties. The influence of electron-withdrawing and donating groups on these properties was tested, providing valuable insights into the photophysical characteristics of these compounds. Such studies are pivotal for developing new materials with potential applications in lighting, displays, and biological imaging, showcasing the diverse applications of 4-ethoxymethyl-benzoic acid in material science and optical engineering (S. Sivakumar, M. Reddy, A. Cowley, & K. Vasudevan, 2010).

Antimicrobial Activity

The antimicrobial activity of new derivatives of benzoic acids, including compounds structurally related to 4-ethoxymethyl-benzoic acid, was assessed against various bacterial and fungal strains. This study highlights the potential of such compounds in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains. Understanding the specific activities and mechanisms of action of these derivatives can pave the way for novel drug development and therapeutic applications (O. Drăcea et al., 2010).

Analytical Chemistry Applications

A method based on headspace-isotope dilution GC-MS for the quantitative analysis of methoxyl and ethoxyl groups in lignin demonstrates the analytical applications of 4-ethoxymethyl-benzoic acid. This approach, involving isotopically labeled internal standards such as 4-(ethoxy-d5)-benzoic acid, offers a robust method for determining the content of methoxyl and ethoxyl groups in lignin. Such analytical techniques are crucial for research in polymer chemistry and material science, providing precise quantification methods for complex natural polymers (I. Sumerskii et al., 2017).

Safety And Hazards

4-Ethoxymethyl-benzoic acid is classified under the GHS07 hazard class . It can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(ethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKLGMYKSJLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308894
Record name 4-Ethoxymethyl-benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxymethyl-benzoic acid

CAS RN

146781-28-4
Record name 4-(Ethoxymethyl)benzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxymethyl-benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ETHOXYMETHYL-BENZOIC ACID
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Synthesis routes and methods

Procedure details

The reaction of ethanol and 4-Bromomethyl-benzoic acid in the presence of sodium hydride was performed as described for Compound 33 to give 4-Ethoxymethyl-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 7.89 (d, J=8.2, 2 arom.H); 7.40 (d, J=8.2, 2 arom.H); 4.50 (s, OCH2C6H4); 3.49 (q, J=6.9, CH3CH2); 1.15 (t, J=6.9, CH3CH2). 13C-NMR (100 MHz, d6-DMSO): 167.24 (—C═O); 143.88; 129.65; 129.28 (2 arom. C); 127.05 (2 arom. C); 70.95; 65.25; 15.06.
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